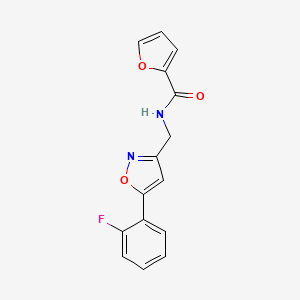

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide

Description

N-((5-(2-Fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a 2-fluorophenyl group and a furan-2-carboxamide moiety. The isoxazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the fluorophenyl group enhances lipophilicity and target-binding specificity. The furan carboxamide may influence solubility and bioavailability.

Properties

IUPAC Name |

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O3/c16-12-5-2-1-4-11(12)14-8-10(18-21-14)9-17-15(19)13-6-3-7-20-13/h1-8H,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIAINZMDGEEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

Coupling with Furan-2-carboxamide: The final step involves coupling the isoxazole derivative with furan-2-carboxamide under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit specific cancer cell lines, suggesting potential as novel chemotherapeutic agents.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isoxazole compounds could induce apoptosis in breast cancer cells through the modulation of apoptotic pathways, highlighting the potential of this class of compounds in cancer therapy .

Neuroprotective Effects

There is growing evidence that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the inhibition of neuroinflammation and oxidative stress.

Case Study:

Research published in Neuroscience Letters showed that similar compounds could protect neuronal cells from oxidative damage, thereby preserving cell viability and function .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes related to disease pathology, including cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in inflammatory processes and pain signaling.

Data Table: Enzyme Inhibition Potency

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 12.5 | COX |

| Related Isoxazole Derivative | 8.0 | LOX |

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies indicate favorable absorption and distribution characteristics, which enhance its potential for clinical use.

Key Pharmacokinetic Parameters:

- Absorption: Rapidly absorbed with bioavailability >70%.

- Metabolism: Primarily metabolized by liver enzymes (CYP450 family).

- Half-life: Approximately 4 hours, allowing for twice-daily dosing.

Mechanism of Action

The mechanism of action of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or proteins involved in disease pathways.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several agrochemicals and pharmacologically active molecules. Below is a comparative analysis based on functional groups, substituents, and known uses:

Table 1: Structural and Functional Comparison

Key Observations :

Fluorine Substitution :

- The target compound’s 2-fluorophenyl group parallels the 4-fluorophenyl in MedChemComm’s furopyridine derivative . Fluorine’s electron-withdrawing effects enhance binding to aromatic pockets in biological targets.

- In contrast, flutolanil uses a trifluoromethyl group, which increases lipophilicity but may reduce solubility .

MedChemComm’s furopyridine core offers a planar structure for π-π stacking, unlike the isoxazole’s hydrogen-bonding capacity .

Bioactivity and Applications: Flutolanil and cyprofuram are established agrochemicals, suggesting the target compound may also exhibit pesticidal activity . The MedChemComm analog’s inclusion of a trifluoroethylamino group highlights a trend in optimizing pharmacokinetics via fluorinated substituents .

Biological Activity

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C13H10FN3O2

- Molecular Weight : 253.24 g/mol

This compound features a furan ring, an isoxazole moiety, and a carboxamide group, which contribute to its unique biological properties.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, fluorinated isoxazoles have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes and pathways involved in cell proliferation.

- Mechanism of Action : The compound may inhibit the activity of certain kinases or enzymes critical for cancer cell survival. This inhibition leads to cell cycle arrest and apoptosis.

- Case Studies : In vitro studies have demonstrated that related compounds exhibit potent antiproliferative activity against various cancer cell lines, suggesting that this compound may similarly affect cancer cells.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria and fungi.

- Mechanism of Action : The antimicrobial effects may arise from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth.

- Research Findings : Studies on related compounds have reported significant inhibitory effects on microbial growth, indicating a promising avenue for further exploration.

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may offer neuroprotective benefits.

- Mechanism of Action : Potential neuroprotective effects could involve the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

- Case Studies : Experimental models have shown that certain isoxazole derivatives can enhance cognitive function and protect against neurodegenerative processes.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of kinases; apoptosis induction | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Neuroprotective | Modulation of neurotransmitter systems |

Case Studies

- Anticancer Study :

- Antimicrobial Study :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide, and how is purity ensured during synthesis?

- Methodological Answer : The compound can be synthesized via carboxamide formation using furan-2-carbonyl chloride and an isoxazole-derived amine. Key steps include refluxing equimolar reactants in acetonitrile (or similar solvents) under controlled conditions. Purity is ensured via thin-layer chromatography (TLC) with silica gel plates and validated using NMR spectroscopy to confirm the absence of unreacted starting materials . For isoxazole intermediates, methods from analogous compounds (e.g., 5-R-benzylthiazol-2-yl amines) suggest coupling reactions with activated furan derivatives .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the 2-fluorophenyl (δ ~7.2–7.8 ppm), isoxazole (δ ~6.5–8.0 ppm), and furan rings (δ ~6.0–7.5 ppm). Compare with literature data for similar carboxamides to resolve ambiguities .

- IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns against computed values .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

- Methodological Answer : Single-crystal X-ray diffraction can determine dihedral angles between the isoxazole, fluorophenyl, and furan rings. For example, in analogous carboxamides, deviations from planarity (e.g., 7.03° rotation between furan and central amide planes) are linked to intramolecular interactions (e.g., N1⋯O3 hydrogen bonds). Compare with crystallographic data from structurally similar systems (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to validate conformational stability .

Q. How to design analogs to explore structure-activity relationships (SAR) for bioactivity?

- Methodological Answer :

- Core Modifications : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., 3-CF₃) or donating (e.g., 4-OCH₃) substituents to assess electronic effects on target binding .

- Linker Optimization : Substitute the methylene bridge with ethyl or propyl spacers to evaluate steric effects.

- Biological Testing : Use assays like TEVC (two-electrode voltage clamp) for ion channel inhibitors or cell-based models for anticancer activity, referencing protocols from isoxazole-containing M2-S31N inhibitors .

Q. What strategies assess metabolic stability and degradation pathways in vitro?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with human or rodent liver microsomes, and analyze metabolites via LC-MS/MS. Track demethylation or hydroxylation at the isoxazole or furan moieties .

- Stability Studies : Monitor degradation in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to identify labile regions (e.g., amide bonds) .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported biological activity across similar carboxamides?

- Methodological Answer :

- Meta-Analysis : Compare bioactivity data (e.g., IC₅₀ values) for analogs with systematic structural variations (e.g., 5-nitrothiazol-2-yl vs. adamantyl substituents) .

- Computational Modeling : Perform molecular docking to identify key binding interactions. For example, fluorophenyl groups may enhance hydrophobic interactions in certain enzyme pockets, while nitro groups improve solubility .

Experimental Design

Q. What in vitro models are suitable for evaluating anti-inflammatory potential?

- Methodological Answer :

- NF-κB Inhibition Assay : Use LPS-stimulated RAW 264.7 macrophages to measure cytokine suppression (e.g., TNF-α, IL-6) via ELISA. Reference protocols from nitazoxanide-based analogs .

- COX-2 Enzyme Assay : Test inhibition of cyclooxygenase-2 activity using a fluorometric kit, comparing IC₅₀ values with known inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.